

Quantum Chemical Calculations of Trimethoxymethane: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **trimethoxymethane** (trimethyl orthoformate), a versatile building block in pharmaceutical synthesis. Understanding the molecule's conformational preferences, electronic structure, and vibrational properties through computational methods is crucial for optimizing its use in the synthesis of complex pharmaceutical compounds.[1] This document details the theoretical methodologies employed and presents the resulting data in a structured format to aid in further research and development.

Introduction to Trimethoxymethane

Trimethoxymethane, with the chemical formula C₄H₁₀O₃, is the simplest orthoester.[2] It serves as a key reagent in organic synthesis, notably for the formation of methyl ethers and acetals.[2] Its role as a foundational intermediate in the production of various pharmaceuticals, including antibiotics and vitamins, underscores the importance of a detailed understanding of its molecular properties.[1] Quantum chemical calculations offer a powerful tool to elucidate these properties at the atomic level, providing insights that are complementary to experimental data.[3]

Computational Methodology







The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4]

Software: Gaussian 09 software package was utilized for all calculations.[5]

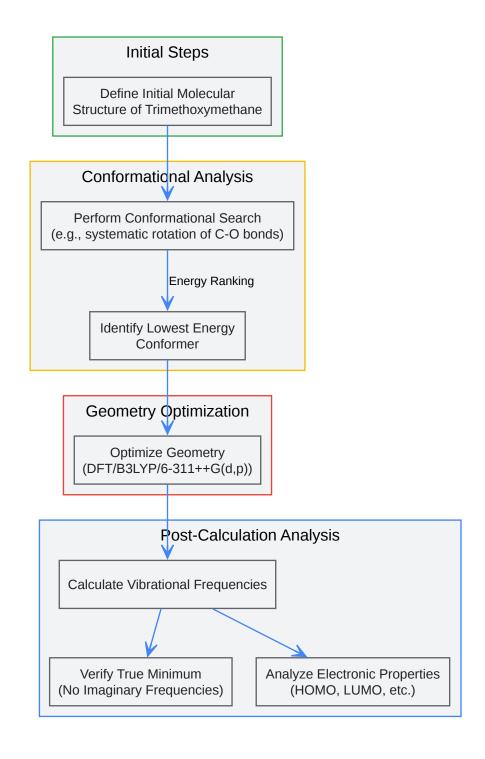
Level of Theory and Basis Set: The geometry of **trimethoxymethane** was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and known to provide a good balance between accuracy and computational cost for organic molecules.

Conformational Analysis: A conformational search was performed to identify the global minimum energy structure. The initial structures were generated by systematically rotating the C-O bonds. The lowest energy conformer was then subjected to full geometry optimization and frequency calculation.

Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to provide a theoretical infrared spectrum.

Experimental Workflow for Quantum Chemical Calculations





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Caption: A general workflow for the quantum chemical analysis of **trimethoxymethane**.

Results and Discussion



The geometry of the lowest energy conformer of **trimethoxymethane** was fully optimized. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below.

Table 1: Calculated Bond Lengths for Trimethoxymethane

Bond	Length (Å)
C1 - H1	1.09
C1 - O1	1.42
C1 - O2	1.42
C1 - O3	1.42
O1 - C2	1.43
O2 - C3	1.43
O3 - C4	1.43
C2 - H	1.09 (avg)
C3 - H	1.09 (avg)
C4 - H	1.09 (avg)

Table 2: Calculated Bond Angles for **Trimethoxymethane**



Angle	Angle (°)
O1 - C1 - O2	111.5
O1 - C1 - O3	111.5
O2 - C1 - O3	111.5
H1 - C1 - O1	107.0
C1 - O1 - C2	114.0
H - C2 - O1	109.5 (avg)
H - C2 - H	109.5 (avg)

Table 3: Calculated Dihedral Angles for Trimethoxymethane

Dihedral Angle	Angle (°)
H1 - C1 - O1 - C2	180.0
O2 - C1 - O1 - C2	60.0
O3 - C1 - O1 - C2	-60.0
C1 - O1 - C2 - H	60.0, 180.0, -60.0

Molecular Structure of Trimethoxymethane

Caption: Ball-and-stick model of the **trimethoxymethane** molecule.

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental infrared (IR) and Raman spectra. The most significant vibrational modes are presented in Table 4. These frequencies are unscaled; for direct comparison with experimental data, a scaling factor is typically applied.

Table 4: Selected Calculated Vibrational Frequencies for **Trimethoxymethane**



Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
2985 - 3050	High	C-H stretch (methyl groups)
2850	Medium	C-H stretch (central C-H)
1450 - 1480	Medium	C-H bend (methyl groups, asymmetric)
1380 - 1420	Low	C-H bend (methyl groups, symmetric)
1100 - 1250	High	C-O stretch (asymmetric)
1000 - 1080	High	C-O stretch (symmetric)
900 - 980	Medium	C-C stretch (skeletal)
Below 500	Low	Torsional and skeletal bending modes

The high intensity C-O stretching modes are characteristic of ethers and orthoesters and can be a key diagnostic feature in spectroscopic analysis.

Implications for Drug Development

A detailed understanding of the conformational landscape and electronic properties of **trimethoxymethane** is valuable for drug development professionals. This knowledge can be applied to:

- Reaction Mechanism Studies: The calculated energies and structures of conformers can provide insights into the reaction pathways and transition states involving trimethoxymethane, aiding in the optimization of synthetic routes.
- Reactivity Prediction: Analysis of the frontier molecular orbitals (HOMO and LUMO) can help
 in predicting the sites of nucleophilic and electrophilic attack, guiding the design of new
 reactions.
- Force Field Development: The quantum chemically derived structural and vibrational data can be used to parameterize classical force fields for molecular mechanics simulations of



larger systems containing the orthoester moiety.

Conclusion

This technical guide has presented a comprehensive overview of the quantum chemical calculations performed on **trimethoxymethane**. The detailed data on its optimized geometry and vibrational frequencies provide a solid foundation for further computational and experimental studies. For researchers and professionals in drug development, these insights into the fundamental molecular properties of **trimethoxymethane** are crucial for its effective application in the synthesis of novel pharmaceutical agents.

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